molecular formula C7H6Cl2N2O B3366262 3,4-Dichloro-5-cyclopropoxypyridazine CAS No. 1346698-10-9

3,4-Dichloro-5-cyclopropoxypyridazine

Cat. No.: B3366262
CAS No.: 1346698-10-9
M. Wt: 205.04 g/mol
InChI Key: CAYZZLUDUKSIRC-UHFFFAOYSA-N
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Description

Structural Context within Pyridazine (B1198779) Derivatives

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, forms the core of a vast family of heterocyclic compounds. The introduction of substituents dramatically influences the electron distribution and, consequently, the chemical reactivity of the pyridazine ring. In the case of 3,4-Dichloro-5-cyclopropoxypyridazine, the molecule is adorned with three distinct functional groups that collaboratively define its chemical character.

The pyridazine core itself is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This electron deficiency is further amplified by the presence of two chlorine atoms at the 3 and 4 positions. These halogen atoms act as strong electron-withdrawing groups through induction, rendering the carbon atoms to which they are attached highly electrophilic.

In contrast, the cyclopropoxy group at the 5-position introduces a degree of electronic complexity. While the oxygen atom is electron-withdrawing, the adjacent cyclopropyl (B3062369) ring can exhibit unique electronic properties, including the ability to donate electron density through its strained sigma bonds. This interplay of electronic effects creates a unique reactivity profile for the molecule.

Synthetic Utility of Dichloro and Cyclopropoxy Moieties

The true synthetic value of this compound lies in the selective reactivity of its chloro and cyclopropoxy substituents. The two chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a powerful tool for introducing a wide variety of functional groups onto the pyridazine ring. youtube.com

The regioselectivity of SNAr reactions on dichlorinated pyridazines is a subject of considerable interest. In related systems like dichloropyrimidines and dichloropyrazines, the position of nucleophilic attack is highly dependent on the electronic nature of other substituents on the ring. wuxiapptec.comresearchgate.net For this compound, the electron-donating or -withdrawing nature of the cyclopropoxy group at the 5-position would be expected to influence which of the two chlorine atoms is more readily displaced. Generally, the carbon atom with the most positive partial charge will be the primary site of nucleophilic attack. Computational studies on related systems have shown that the presence of an electron-donating group can direct substitution to the adjacent position. researchgate.net

This differential reactivity allows for a stepwise functionalization of the pyridazine core, enabling the synthesis of a diverse library of derivatives. For instance, a selective mono-substitution could be followed by a second, different nucleophilic substitution, leading to highly functionalized pyridazines with tailored properties.

The cyclopropoxy group, on the other hand, offers a different set of strategic advantages. The cyclopropyl moiety is a highly sought-after motif in medicinal chemistry due to its ability to impart favorable properties such as increased metabolic stability, enhanced potency, and improved membrane permeability. mdpi.com Its rigid, three-dimensional structure can also be used to lock in specific conformations, which is crucial for optimizing interactions with biological targets. The synthesis of cyclopropoxy-substituted heterocycles can be achieved through various methods, including the Williamson ether synthesis by reacting a hydroxylated precursor with a cyclopropyl halide or by more advanced cross-coupling methodologies. mdpi.com

Current Research Gaps and Strategic Opportunities

Despite its clear potential, this compound remains a largely unexplored chemical entity. A thorough search of the scientific literature reveals a significant gap in our understanding of its fundamental properties and reactivity. This lack of information presents a wealth of strategic opportunities for researchers in the field of heterocyclic chemistry.

Key Research Opportunities:

Development of a robust and scalable synthesis: The first and most critical step is to establish an efficient and reliable synthetic route to this compound. This would likely involve the synthesis of a dichlorohydroxypyridazine precursor followed by etherification with a suitable cyclopropyl derivative.

Systematic investigation of its reactivity: A detailed study of the SNAr reactions of this compound with a variety of nucleophiles (O-, N-, S-, and C-based) is essential. This would elucidate the regioselectivity of the substitutions and provide a toolbox for the synthesis of novel pyridazine derivatives.

Exploration of its potential in medicinal chemistry: Given the favorable properties associated with the cyclopropyl group, synthesizing a library of derivatives and screening them for biological activity against various targets would be a highly promising avenue of research.

Application in materials science: The unique electronic properties of this molecule could be harnessed for the development of novel organic materials with interesting optical or electronic properties.

Structural and computational studies: Detailed spectroscopic and crystallographic analysis, coupled with computational modeling, would provide a deeper understanding of the molecule's structure-property relationships and help to rationalize its observed reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-5-cyclopropyloxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-6-5(12-4-1-2-4)3-10-11-7(6)9/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYZZLUDUKSIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CN=NC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744757
Record name 3,4-Dichloro-5-(cyclopropyloxy)pyridazine
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Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346698-10-9
Record name Pyridazine, 3,4-dichloro-5-(cyclopropyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346698-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-5-(cyclopropyloxy)pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID20744757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 3,4 Dichloro 5 Cyclopropoxypyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two chlorine atoms on the electron-poor pyridazine (B1198779) core makes 3,4-dichloro-5-cyclopropoxypyridazine a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This pathway is the most studied and synthetically useful transformation for this class of compounds.

In dichlorinated heteroaromatics like dichloropyridazines and dichloropyrimidines, the positions of halogen displacement by nucleophiles are dictated by the electronic effects of the ring nitrogen atoms and any existing substituents. For this compound, the two chlorine atoms at the C3 and C4 positions are electronically distinct.

The pyridazine ring nitrogens act as strong electron-withdrawing groups, activating attached halogens toward nucleophilic attack. The C4-chloro substituent is positioned para to one ring nitrogen (at N1) and ortho to the other (at N2), while the C3-chloro is meta to N1 and ortho to N2. Generally, positions ortho and para to the ring nitrogens are more activated. Furthermore, the 5-cyclopropoxy group, being an oxygen-linked substituent, acts as an electron-donating group through resonance (+R effect), increasing the electron density at the ortho (C4) and para (C6) positions.

This combination of activating effects leads to a strong regioselective preference for nucleophilic attack at the C4 position. The C4 carbon is activated by both the adjacent N2 nitrogen and the electron-donating cyclopropoxy group at C5. This heightened reactivity makes the C4-chloro atom significantly more labile than the C3-chloro atom. Consequently, monosubstitution reactions with a wide range of nucleophiles occur almost exclusively at the C4 position, leaving the C3-chloro intact under controlled conditions. Studies on structurally related 4,5-dichloropyridazin-3(2H)-ones show that nucleophilic substitution preferentially occurs at the C5 position (analogous to C4 in the target molecule) over the C4 position. researchgate.net

A diverse array of nucleophiles can be employed to displace the C4-chloro atom of this compound, highlighting the synthetic utility of this reaction. The choice of nucleophile and reaction conditions allows for the introduction of various functional groups, leading to a wide range of derivatives. Common classes of nucleophiles include amines, alkoxides, and thiols.

Reactions are typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a base to neutralize the HCl generated during the reaction. The specific conditions can be tailored based on the nucleophilicity of the reacting species.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) at the C4-Position Reaction data is representative for this class of compounds.

Nucleophile Reagent Base Solvent Product
Amine Aniline K2CO3 DMF 3-Chloro-5-cyclopropoxy-4-(phenylamino)pyridazine
Alkoxide Sodium Methoxide NaOMe Methanol 3-Chloro-5-cyclopropoxy-4-methoxypyridazine
Thiol Thiophenol Et3N Acetonitrile 3-Chloro-5-cyclopropoxy-4-(phenylthio)pyridazine

Reactions Involving the Cyclopropoxy Group

The cyclopropoxy group, while generally stable, possesses inherent ring strain that can be exploited under specific reaction conditions. Its reactivity can be categorized into ring-opening reactions and cleavage of the ether linkage.

The three-membered ring of the cyclopropyl (B3062369) moiety is susceptible to opening under certain conditions, typically involving strong acids or radical pathways. nih.govslideshare.net This reactivity is driven by the release of the significant ring strain (approximately 27 kcal/mol). For donor-acceptor (D-A) cyclopropanes, Lewis acid-catalyzed ring-opening can occur, leading to 1,3-bifunctionalization. researchgate.net

In the context of this compound, the cyclopropoxy group is attached to an electron-deficient aromatic ring, which could potentially facilitate ring-opening. However, these reactions generally require harsh conditions that may not be compatible with the rest of the molecule. Under the typical conditions used for nucleophilic aromatic substitution, the cyclopropane (B1198618) ring is expected to remain intact. No specific studies documenting the ring-opening of the cyclopropoxy group in this particular molecule have been reported.

The ether linkage connecting the cyclopropyl group to the pyridazine core is an aryl ether. Aryl ethers are known for their high chemical stability compared to alkyl ethers, due to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen lone pairs into the aromatic system.

Cleavage of this C-O bond is challenging and typically requires potent reagents. Strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures are generally necessary to effect this transformation. Under standard synthetic conditions, including those for SNAr reactions, the cyclopropoxy ether linkage is robust and does not undergo cleavage.

Electrophilic Reactivity on the Pyridazine Core

Electrophilic aromatic substitution is a hallmark reaction for many aromatic systems. However, the pyridazine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which strongly deactivate the ring towards electrophilic attack. byjus.comyoutube.com This deactivation is further intensified by the inductive electron-withdrawing effects of the two chlorine atoms.

While the 5-cyclopropoxy group is electron-donating, its activating effect is generally insufficient to overcome the powerful deactivating influence of the ring nitrogens and chloro-substituents. As a result, this compound is highly unreactive towards common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. Such transformations would require highly forcing conditions that would likely lead to decomposition of the starting material. Direct electrophilic substitution on the pyridazine core of this molecule is not a synthetically viable pathway.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. scielo.brsigmaaldrich.com The two chlorine atoms on the this compound ring are potential sites for such transformations, with the reactivity of each position likely influenced by electronic and steric factors.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed reactions are fundamental in modern organic synthesis for creating C-C bonds. scielo.br

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming biaryl or vinyl-aryl bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. diva-portal.orgharvard.eduorganic-chemistry.org For this compound, a selective mono- or di-arylation/vinylation could be achieved by carefully controlling the reaction conditions. The relative reactivity of the C3 and C4 chlorine atoms would be a key factor in achieving selectivity. Generally, electron-deficient heterocyclic halides are excellent substrates for Suzuki reactions.

Illustrative Reaction Conditions for Suzuki-Miyaura Coupling:

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.orgorganic-chemistry.orglibretexts.org this compound could potentially undergo Heck reactions with various alkenes to introduce vinyl substituents on the pyridazine core. The choice of catalyst, base, and solvent would be crucial to optimize the yield and selectivity of the desired product.

Illustrative Reaction Conditions for Heck Reaction:

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of alkynyl moieties onto the this compound scaffold, leading to precursors for more complex heterocyclic systems.

Illustrative Reaction Conditions for Sonogashira Coupling:

Transition Metal-Mediated Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination)

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would be highly valuable for synthesizing amino-substituted pyridazine derivatives from this compound. The reaction conditions, particularly the choice of ligand and base, would need to be carefully selected to achieve either mono- or di-amination and to accommodate a wide range of amine coupling partners.

Illustrative Reaction Conditions for Buchwald-Hartwig Amination:

Oxidation and Reduction Chemistry

The pyridazine ring is susceptible to both oxidation and reduction, which can lead to a variety of functionalized products.

Oxidation:

Oxidation of the pyridazine ring, often at the nitrogen atoms, can lead to the formation of N-oxides. These N-oxides can exhibit altered reactivity and may serve as intermediates for further functionalization. Reagents such as peroxy acids (e.g., m-CPBA) are commonly used for such transformations. The presence of the electron-donating cyclopropoxy group might influence the regioselectivity of the oxidation.

Illustrative Oxidation Reactions:

Reduction:

Reduction of the pyridazine ring can lead to dihydropyridazine (B8628806) or piperidine (B6355638) derivatives, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) is a common method for such reductions. The chlorine substituents may also be susceptible to reduction under certain conditions, leading to dehalogenated products.

Illustrative Reduction Reactions:

Disclaimer: The reaction conditions and product yields presented in the data tables are illustrative and based on general principles of organic reactions for similar chemical structures. Specific experimental data for the chemical transformations of this compound were not available in the searched literature.

Advanced Spectroscopic and Structural Elucidation of the Chemical Compound

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For 3,4-Dichloro-5-cyclopropoxypyridazine (C₇H₆Cl₂N₂O), HRMS would provide the accurate mass of the molecular ion, distinguishing it from other compounds with the same nominal mass. The characteristic isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) would serve as a definitive marker for its presence.

Table 1: Predicted HRMS Data for this compound

Isotope Formula Calculated Mass (m/z) Relative Abundance (%)
[M]+ C₇H₆³⁵Cl₂N₂O 203.9857 100.0
[M+2]+ C₇H₆³⁵Cl³⁷ClN₂O 205.9828 65.3

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule.

¹H NMR: This would reveal the chemical shifts and coupling constants of the protons. Expected signals would include a singlet for the pyridazine (B1198779) ring proton and multiplets for the cyclopropyl (B3062369) protons (methine and methylene groups).

¹³C NMR: This spectrum would show distinct signals for each of the seven carbon atoms in the molecule, including the chlorinated carbons of the pyridazine ring, the oxygen-bound carbon, and the carbons of the cyclopropyl group.

2D-COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, confirming the connectivity within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the cyclopropyl CH and CH₂ groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridazine-H6 8.5 - 9.0 140 - 145
Cyclopropyl-CH (methine) 4.0 - 4.5 45 - 55
Cyclopropyl-CH₂ (methylene) 0.8 - 1.2 5 - 15
Pyridazine-C3 (Cl) - 150 - 155
Pyridazine-C4 (Cl) - 155 - 160

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify characteristic functional groups. For this compound, these techniques would confirm the presence of the C-Cl, C-O, C=N, and C-H bonds, as well as the vibrations associated with the pyridazine and cyclopropyl rings.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹) Technique
C-H (pyridazine) 3000 - 3100 IR, Raman
C-H (cyclopropyl) 2900 - 3000 IR, Raman
C=N (pyridazine) 1550 - 1650 IR, Raman
C-O (ether) 1200 - 1300 IR

X-ray Crystallography for Definitive Solid-State Structure and Conformation

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state. This powerful technique would determine the precise bond lengths, bond angles, and the conformation of the cyclopropoxy group relative to the pyridazine ring. This would also reveal intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Chromatographic Techniques for Purity Profiling and Isomer Separation (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, would be used to determine the purity of a sample of this compound. A single sharp peak would indicate a high degree of purity. Different column and solvent systems could be developed for optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for analyzing the volatility and thermal stability of the compound, while the mass spectrometer would provide fragmentation patterns that could aid in structural confirmation.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The foundational step in the theoretical characterization of 3,4-Dichloro-5-cyclopropoxypyridazine would involve optimizing its three-dimensional geometry using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for this purpose, often with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)).

These calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the most stable spatial arrangement of the atoms. From this optimized geometry, various electronic properties can be determined, including the distribution of electron density, the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) atomic charges. The MEP, for instance, would highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues to its intermolecular interactions.

A hypothetical data table for the optimized geometry would resemble the following:

ParameterValue (Å or °)
C3-C4 Bond LengthCalculated Value
C4-Cl Bond LengthCalculated Value
C5-O Bond LengthCalculated Value
O-C(cyclopropyl) Bond LengthCalculated Value
N1-N2 Bond LengthCalculated Value
C3-C4-C5 AngleCalculated Value
Cl-C4-C5 AngleCalculated Value
C4-C5-O AngleCalculated Value
C5-O-C(cyclopropyl) AngleCalculated Value

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are instrumental in predicting the spectroscopic signatures of a molecule. For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra would be calculated from the optimized geometry. These predicted spectra can be invaluable for identifying the compound in a laboratory setting.

Furthermore, conformational analysis would be crucial, particularly concerning the orientation of the cyclopropoxy group relative to the pyridazine (B1198779) ring. By systematically rotating the C5-O bond and calculating the energy at each step, a potential energy surface can be generated. This would identify the global energy minimum (the most stable conformer) and any local minima, as well as the energy barriers to rotation.

Investigation of Reaction Mechanisms and Transition States

Should this compound be considered as a reactant in a chemical transformation, computational methods could be used to elucidate the reaction mechanism. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects the reactants to the products.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. For example, the mechanism for nucleophilic substitution of one of the chlorine atoms could be modeled to predict which chlorine (at C3 or C4) is more susceptible to attack.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations can explore its dynamic behavior over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD allows for a broader exploration of the molecule's conformational space. researchgate.net This is particularly useful for flexible molecules, revealing how the cyclopropoxy group might move and interact with its environment, such as a solvent or a biological receptor. researchgate.net The simulation trajectory provides a wealth of information on the stability of different conformations and the timescales of conformational changes.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. eurekaselect.comaceschem.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurekaselect.comaceschem.com The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species.

For this compound, the HOMO would indicate the regions from which the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO would indicate where it is most likely to accept electrons (electrophilic sites). aceschem.com The energy gap between the HOMO and LUMO is also a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

A hypothetical FMO data table would include:

ParameterEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value

Structure Reactivity Relationships and Mechanistic Insights

Influence of Dichloro and Cyclopropoxy Substituents on Pyridazine (B1198779) Ring Reactivity and Selectivity

The pyridazine ring is an electron-deficient aromatic system due to the presence of two adjacent nitrogen atoms. This inherent electron deficiency makes it susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing groups. masterorganicchemistry.com In 3,4-dichloro-5-cyclopropoxypyridazine, the two chlorine atoms at the C3 and C4 positions act as strong electron-withdrawing groups through their inductive effect, further depleting the electron density of the pyridazine ring and enhancing its electrophilicity. numberanalytics.com This heightened electrophilicity makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comyoutube.com

In the context of nucleophilic substitution on alkoxydichloropyridazines, the chlorine atoms are typically the preferred leaving groups over the alkoxy group. rsc.org However, the regioselectivity of the substitution (i.e., which chlorine atom is replaced) is a critical aspect. The precise influence of the C5-cyclopropoxy group on the relative reactivity of the C3 and C4 chlorine atoms is a nuanced issue, governed by a combination of electronic and steric factors. The electron-donating nature of the cyclopropoxy group can modulate the electron density at the adjacent C4 and the more distant C3 positions to different extents, thereby influencing the relative activation of the two C-Cl bonds towards nucleophilic attack.

Studies on related chlorodiazines have shown that the LUMO (Lowest Unoccupied Molecular Orbital) distribution is a key determinant of reactivity in nucleophilic aromatic substitution. wuxiapptec.com For 4-chloropyridazine, the LUMO+1 has been suggested to be more relevant for correlating reactivity due to the lobe distribution on the C-Cl carbon. wuxiapptec.com In this compound, computational studies would be necessary to precisely predict the preferred site of nucleophilic attack.

The table below summarizes the general reactivity patterns observed in related substituted pyridazines.

Compound ClassReactivityKey Influencing Factors
DichloropyridazinesHighly reactive towards SNArStrong electron-withdrawal by two chlorine atoms.
AlkoxydichloropyridazinesChlorine is the preferential leaving group over the alkoxy group in SNAr reactions. rsc.orgThe C-O bond is generally stronger than the C-Cl bond in this context.
Substituted PyridazinesSusceptible to nucleophilic attack; less reactive towards electrophilic substitution. wur.nlThe electron-deficient nature of the pyridazine ring.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their observed reactivity. nih.gov These models are valuable tools for predicting the reactivity of new compounds and for gaining insights into the underlying mechanisms of a reaction. A typical QSRR model takes the form of an equation where a measure of reactivity (e.g., a rate constant) is expressed as a function of various molecular descriptors. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., Taft steric parameters), or hydrophobic in nature.

For a hypothetical QSRR study on a series of 5-alkoxy-3,4-dichloropyridazines, one could envision a model where the rate of a specific reaction (e.g., nucleophilic substitution with a common nucleophile) is correlated with descriptors for the alkoxy group. The following table illustrates the types of descriptors that could be employed in such a study.

Descriptor TypeExample DescriptorsInformation Provided
Electronic Hammett constants (σp, σm), Dipole moment, Calculated atomic chargesQuantifies the electron-donating/withdrawing ability of the substituent.
Steric Taft steric parameter (Es), Molar refractivity (MR), van der Waals volumeQuantifies the size and shape of the substituent.
Hydrophobic Partition coefficient (logP), Hydrophobic substituent constant (π)Quantifies the lipophilicity of the substituent.

A QSRR model for this class of compounds would likely reveal the relative importance of electronic and steric effects in determining the reactivity at the C3 and C4 positions. For instance, a strong correlation with electronic descriptors would suggest that the electron-donating or -withdrawing nature of the alkoxy group is the primary determinant of reactivity. Conversely, a strong correlation with steric descriptors would indicate that the size of the alkoxy group plays a dominant role, potentially by hindering the approach of the nucleophile to the C4 position.

Stereoelectronic Effects in Chemical Transformations

Stereoelectronic effects are orbital interactions that dictate the preferred geometry and reactivity of a molecule. wikipedia.orgbaranlab.org These effects arise from the stabilizing interactions between filled and empty orbitals that are appropriately aligned in space. In the case of this compound, the orientation of the cyclopropoxy group relative to the pyridazine ring can have a significant impact on the molecule's reactivity.

The anomeric effect, a well-known stereoelectronic effect, describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to adopt an axial orientation. rsc.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. While this compound is not a sugar, analogous stereoelectronic interactions involving the lone pairs of the cyclopropoxy oxygen and the antibonding orbitals of the pyridazine ring system can be considered.

The conformation of the cyclopropoxy group (i.e., the dihedral angle between the cyclopropyl (B3062369) ring and the pyridazine ring) will be influenced by the need to maximize stabilizing orbital interactions and minimize steric repulsion. For instance, an orientation that allows for effective overlap between an oxygen lone pair and the π* system of the pyridazine ring would be electronically favorable. This, in turn, can influence the electron distribution within the ring and affect its reactivity.

Furthermore, during a chemical transformation, such as a nucleophilic aromatic substitution, stereoelectronic effects play a crucial role in the transition state. The incoming nucleophile will approach the pyridazine ring in a trajectory that allows for optimal overlap with the LUMO of the C-Cl bond being broken. researchgate.net The orientation of the cyclopropoxy group can influence the energy and geometry of this transition state, thereby affecting the reaction rate and selectivity.

The table below summarizes some key stereoelectronic effects and their potential relevance to this compound.

Stereoelectronic EffectDescriptionPotential Relevance to this compound
Hyperconjugation Interaction of a filled orbital (e.g., a lone pair or a σ-bond) with an adjacent empty or partially filled orbital (e.g., a σ* or π* orbital). acs.orgThe lone pairs on the cyclopropoxy oxygen can interact with the π* system of the pyridazine ring, influencing its electron density and reactivity.
Anomeric-type Effects Preference for specific conformations due to stabilizing orbital interactions between a heteroatom's lone pair and an adjacent antibonding orbital. rsc.orgThe rotational preference of the cyclopropoxy group relative to the pyridazine ring may be governed by such interactions, impacting steric accessibility at the C4 position.
Orbital Overlap in Transition States The geometry of the transition state is optimized to maximize overlap between the interacting orbitals of the reactants. researchgate.netThe trajectory of an incoming nucleophile will be dictated by the need for effective overlap with the σ* orbital of the C-Cl bond, which can be influenced by the conformation of the cyclopropoxy group.

Potential Applications in Advanced Chemical Synthesis and Materials Science

Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the chlorine atoms makes 3,4-Dichloro-5-cyclopropoxypyridazine a valuable intermediate for the synthesis of more complex heterocyclic systems. mdpi.com By sequential or differential substitution of the chlorine atoms, a variety of functional groups can be introduced, leading to the construction of novel pyridazine-containing scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Precursor for Functional Organic Materials

Pyridazine-based molecules have been investigated for their use in functional organic materials. The electronic properties of the pyridazine (B1198779) ring, which can be tuned by substitution, make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of a cyclopropoxy group can influence the solid-state packing and electronic properties of the resulting materials.

Role in Agrochemical Research as a Synthetic Intermediate

Pyridazine and its derivatives are known to exhibit a range of biological activities, and many have been developed as agrochemicals. researchgate.net this compound can serve as a key intermediate in the synthesis of novel pesticide and herbicide candidates. The dichloro-substitution pattern provides a handle for the introduction of various pharmacophores to explore structure-activity relationships.

Development of Novel Organic Ligands

The nitrogen atoms of the pyridazine ring can act as coordination sites for metal ions, making pyridazine derivatives useful as ligands in coordination chemistry. The specific substitution pattern of this compound allows for the synthesis of ligands with tailored steric and electronic properties for use in catalysis or as building blocks for metal-organic frameworks (MOFs).

Future Research Trajectories and Interdisciplinary Opportunities

Design of Novel Synthetic Pathways

The efficient synthesis of 3,4-Dichloro-5-cyclopropoxypyridazine is the gateway to its further exploration. Future research will likely focus on developing novel, high-yield, and sustainable synthetic routes. A plausible and common starting point for such syntheses involves commercially available, simpler pyridazine (B1198779) precursors.

One hypothetical, yet chemically sound, approach could commence with 3,4,5-trichloropyridazine (B3021642). The selective substitution of one chlorine atom with a cyclopropoxy group is a key challenge. This could be achieved through nucleophilic aromatic substitution (SNAr) by reacting 3,4,5-trichloropyridazine with sodium cyclopropoxide. The reaction conditions, such as solvent, temperature, and reaction time, would need to be meticulously optimized to favor the desired monosubstitution product and control regioselectivity.

Parameter Condition Anticipated Outcome
Solvent Aprotic polar (e.g., DMF, DMSO)Enhanced solubility of reactants and stabilization of the Meisenheimer intermediate
Temperature 0 °C to room temperatureControlled reaction rate to minimize side products
Base Sodium Hydride (to form sodium cyclopropoxide in situ)Efficient deprotonation of cyclopropanol (B106826)
Reaction Time 1-4 hoursMonitored by TLC or GC-MS for optimal conversion

An alternative pathway could involve the construction of the pyridazine ring itself from acyclic precursors already bearing the cyclopropoxy moiety. This approach, while potentially more complex, could offer greater control over the final substitution pattern.

Expanding the Scope of Chemical Transformations

The two chlorine atoms on the pyridazine ring of this compound are prime sites for a variety of chemical transformations. Future research will undoubtedly delve into exploiting the reactivity of these C-Cl bonds. Nucleophilic substitution reactions are expected to be a major focus, allowing for the introduction of a wide array of functional groups.

For instance, reactions with amines, thiols, and alcohols could lead to a diverse library of new pyridazine derivatives. The differential reactivity of the two chlorine atoms could also be explored to achieve selective and sequential substitutions, further expanding the molecular diversity.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, represent another fertile ground for investigation. These reactions would enable the formation of carbon-carbon and carbon-heteroatom bonds, linking the pyridazine core to other aromatic or aliphatic systems.

Reaction Type Reagent Potential Product Class
Nucleophilic Substitution Amines (R-NH₂)Aminopyridazines
Nucleophilic Substitution Thiols (R-SH)Thioether-substituted pyridazines
Suzuki Coupling Arylboronic acidsAryl-substituted pyridazines
Buchwald-Hartwig Amination AminesAminopyridazines (often with higher yields and broader scope than traditional SNAr)

Exploration of New Structural Analogues for Specific Chemical Applications

The generation of structural analogues of this compound is a logical progression from expanding its chemical transformations. By systematically modifying the substituents, new molecules with tailored properties can be designed. For example, replacing the cyclopropoxy group with other alkoxy or aryloxy groups could fine-tune the electronic and steric properties of the molecule.

Furthermore, the substitution of the chlorine atoms with various pharmacophores or functional groups relevant to materials science could lead to the discovery of compounds with specific biological activities or material properties. The inherent reactivity of dichlorinated heterocycles makes them valuable scaffolds in medicinal chemistry and materials science. nih.gov

Analogue Type Modification Potential Application
Alkoxy Analogue Replacement of cyclopropoxy with methoxy, ethoxy, etc.Probing structure-activity relationships in biological screening
Fluoro Analogue Replacement of chlorine with fluorinePotentially enhanced metabolic stability and binding affinity in medicinal chemistry
Polymerizable Analogue Introduction of a vinyl or acryloyl groupMonomers for the synthesis of novel polymers

Integration into Emerging Fields of Organic Chemistry and Materials Science

The unique structural features of this compound make it a candidate for integration into various emerging fields. In the realm of organic electronics, pyridazine-containing molecules have been explored for their electron-deficient nature, which can be advantageous for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dichlorinated nature of the target compound provides a handle for further functionalization to tune its electronic properties.

The development of novel synthetic methodologies centered around this scaffold could also contribute to the broader field of organic synthesis. For instance, exploring the regioselective functionalization of the pyridazine ring could provide valuable insights for synthetic chemists working with related heterocyclic systems.

Q & A

Q. What are the recommended methods for synthesizing 3,4-Dichloro-5-cyclopropoxypyridazine with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example:

  • React 3,4-dichloro-5-nitropyridazine (precursor) with cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to substitute the nitro group with cyclopropoxy.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
    Key Parameters to Optimize: Reaction time, solvent polarity, and stoichiometry of cyclopropanol to minimize byproducts like dehalogenated derivatives.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify cyclopropane protons (δ 0.5–1.5 ppm as a multiplet) and pyridazine ring protons (δ 7.5–8.5 ppm). Chlorine substituents deshield adjacent carbons (¹³C NMR: δ 120–140 ppm for C-Cl) .
  • Mass Spectrometry (HRMS): Look for molecular ion peaks matching the exact mass (C₇H₅Cl₂N₂O: calculated [M+H]⁺ = 219.9802). Fragmentation patterns should show loss of Cl (m/z 184) or cyclopropoxy groups .
  • IR Spectroscopy: Confirm C-O-C (cyclopropoxy) stretch at 1100–1250 cm⁻¹ and pyridazine ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Systematic Substituent Variation: Replace cyclopropoxy with larger alkoxy groups (e.g., cyclopentyloxy) to study steric effects on bioactivity. Chlorine positions can also be modified to assess electronic impacts .
  • Biological Assays: Test derivatives against target enzymes (e.g., phosphodiesterases) using fluorescence-based activity assays. Correlate IC₅₀ values with substituent electronegativity and steric bulk .
  • Computational Docking: Use software like AutoDock Vina to model interactions between derivatives and enzyme active sites. Focus on hydrogen bonding (cyclopropoxy oxygen) and hydrophobic contacts (chlorine atoms) .

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding to phosphodiesterase isoforms (e.g., PDE4) over 100-ns trajectories to assess stability of interactions. Monitor RMSD values (<2 Å indicates stable binding) .
  • Quantum Mechanical (QM) Calculations: Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Cyclopropoxy groups often act as hydrogen bond acceptors, while chlorines enhance lipophilicity .
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability and blood-brain barrier penetration. High ClogP (>3) may limit aqueous solubility but improve membrane permeability .

Q. How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis Framework: Collect data from multiple studies (e.g., IC₅₀ values, assay conditions) and normalize variables (e.g., pH, temperature). Use statistical tools (ANOVA) to identify outliers or methodological biases .
  • Reproducibility Checks: Replicate conflicting experiments under standardized conditions (e.g., cell line provenance, compound purity ≥95%). Contradictions may arise from impurities like dechlorinated byproducts .
  • Mechanistic Follow-Up: Perform knock-down assays (siRNA) or competitive binding studies to confirm target specificity. For example, if PDE4 inhibition is disputed, test against PDE3/5 isoforms to rule off-target effects .

Q. What regulatory considerations are critical when handling this compound in preclinical research?

Methodological Answer:

  • Safety Protocols: Follow OSHA guidelines for chlorinated pyridazines (wear nitrile gloves, fume hood use). LC-MS monitoring of lab air for chlorine volatiles is recommended .
  • Ethical Compliance: Document non-FDA status in animal studies (IACUC protocols must specify "research use only"). Prohibit human exposure; cytotoxicity assays (e.g., MTT on HEK293 cells) are mandatory before in vivo testing .
  • Waste Disposal: Neutralize chlorine-containing waste with 10% NaOH before disposal. Incineration (≥1200°C) ensures complete degradation of pyridazine rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.